molecular formula C17H19NO3 B8346332 1-Methyl-5-p-toluoyl-1H-pyrrole-2-acetic acid ethyl ester

1-Methyl-5-p-toluoyl-1H-pyrrole-2-acetic acid ethyl ester

Cat. No. B8346332
M. Wt: 285.34 g/mol
InChI Key: ZWFRUUBPYBQDCX-UHFFFAOYSA-N
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Patent
US03950355

Procedure details

To a stirred and chilled (-60°C.) solution of 5.0 g. (0.022 mole) of ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate in 300 ml. of dry toluene is added in one portion 0.70 g. (0.0044 mole) of anhydrous FeCl3, weighed under 5 ml. of toluene and dissolved in 2 ml. of ether. The freshly prepared Grignard solution of 0.023 mole of p-tolylmagnesium bromide in 15 ml. ether is added dropwise, under hydrogen, to the above reaction mixture at such a rate so as to maintain the reaction temperature at -60 ± 2°C. The mixture is stirred at that temperature for another hour, then hydrolyzed with ice water and made strongly acidic with 3N HCl-ice. The aqueous layer is washed 3 times with benzene and the combined organic layers are washed sequentially with 3-dimethylaminopropylamine-ice, 3N HCl-ice, and saturated NaHCO3 solution. The organic layer is dried over anhydrous MgSO4, filtered and the solvent evaporated off to give about 2.0 g. (20%) of a solid residue with thin layer chromatography (film, silica, 1:3 EtOAo/cyclohexane) showing two major spots (rf - 0.54, 0.90). Column chromatography on 50 g. of CC-4 silica and sequential elution with hexane, hexane-benzene, benzene and benzene-ether gives the desired product (eluted with 10% Et2O/benzene) as an oil (0.75 g., 12% yield). Crystallization from MeOH gives about 350 mg. of a white solid, ethyl 1-methyl-5-(p-toluoyl)pyrrole-2-acetate, m.p. 68°-70°C.
Name
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
Quantity
0.022 mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeCl3
Quantity
0.0044 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.023 mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
10%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[N:8]([CH3:9])[C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6][CH:5]=1)=[O:3].[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.CCOCC.C1(C)C=CC([Mg]Br)=CC=1>C1CCCCC1>[CH3:9][N:8]1[C:4]([C:2]([C:19]2[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=2)=[O:3])=[CH:5][CH:6]=[C:7]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
ethyl 5-chlorocarbonyl-1-methylpyrrole-2-acetate
Quantity
0.022 mol
Type
reactant
Smiles
ClC(=O)C1=CC=C(N1C)CC(=O)OCC
Step Two
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
FeCl3
Quantity
0.0044 mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Eight
Name
Quantity
0.023 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)[Mg]Br)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Ten
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
HCl ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at -60 ± 2°C
STIRRING
Type
STIRRING
Details
The mixture is stirred at that temperature for another hour
WASH
Type
WASH
Details
The aqueous layer is washed 3 times with benzene
WASH
Type
WASH
Details
the combined organic layers are washed sequentially with 3-dimethylaminopropylamine-ice, 3N HCl-ice, and saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
to give about 2.0 g
WASH
Type
WASH
Details
of CC-4 silica and sequential elution with hexane, hexane-benzene, benzene and benzene-ether

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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